5-(Trifluoromethyl)-1h-indole-3-carbaldehyde

Catalog No.
S3330441
CAS No.
468718-16-3
M.F
C10H6F3NO
M. Wt
213.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1h-indole-3-carbaldehyde

CAS Number

468718-16-3

Product Name

5-(Trifluoromethyl)-1h-indole-3-carbaldehyde

IUPAC Name

5-(trifluoromethyl)-1H-indole-3-carbaldehyde

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-9-8(3-7)6(5-15)4-14-9/h1-5,14H

InChI Key

ABXIESRZLRQYLM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C=O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C=O

Synthesis

-(Trifluoromethyl)-1H-indole-3-carbaldehyde (5-TFIC) can be synthesized through various methods. One reported method involves the condensation of 5-trifluoromethylindole with DMF (N,N-dimethylformamide) using POCl3 (phosphoryl chloride) as a dehydrating agent [1].

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Potential Applications

  • Medicinal Chemistry: The indole ring is a privileged scaffold in medicinal chemistry, found in many biologically active molecules [2]. The aldehyde group (CHO) and trifluoromethyl group (CF3) in 5-TFIC are known for their ability to interact with biomolecules, potentially leading to medicinal properties [3, 4].
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5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is an indole derivative characterized by the presence of a trifluoromethyl group at the 5-position and an aldehyde functional group at the 3-position. Its molecular formula is C₉H₆F₃N, and it has a molecular weight of 185.15 g/mol. The compound exhibits unique chemical properties due to the electronegative trifluoromethyl group, which influences its reactivity and biological interactions .

Typical of indole derivatives, including:

  • Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under certain conditions.
  • Aldol Condensation: The aldehyde group allows for aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
  • Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, where the electron-rich nature of the ring facilitates the addition of electrophiles.

These reactions are significant in synthesizing more complex organic molecules and pharmaceuticals .

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde has shown potential biological activities, particularly in medicinal chemistry. It has been investigated for its:

  • Anticancer Properties: Some studies suggest that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest .
  • Enzyme Inhibition: The compound acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism, indicating its relevance in pharmacology .

Several methods have been reported for synthesizing 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde:

  • Trifluoromethylation of Indoles: This method involves the introduction of a trifluoromethyl group into the indole structure using trifluoromethylating agents.
  • Formylation Reactions: The aldehyde functionality can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where indoles react with formylating agents .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to achieve the desired structure.

The applications of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde span various fields:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further drug development.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex fluorinated compounds.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics .

Studies involving interaction profiles indicate that 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde interacts with several biological targets:

  • Cytochrome P450 Enzymes: It is known to inhibit CYP1A2, affecting drug metabolism and potentially leading to drug-drug interactions .
  • Receptors and Enzymes: Further research is needed to elucidate its binding affinities and mechanisms of action on various receptors involved in disease pathways.

Several compounds share structural similarities with 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity Index
1-Methyl-5-(trifluoromethyl)-1H-indoleMethyl group at the 1-position0.94
6-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indoleFluoro group at the 6-position0.90
5-Bromo-6-(trifluoromethyl)-1H-indoleBromo group at the 5-position0.90
2-Pyridin-3-yl-5-(trifluoromethyl)-1H-indole-3-carbaldehydeContains a pyridine ringSimilar structure but different properties

The unique trifluoromethyl and aldehyde functionalities of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde contribute to its distinct chemical behavior compared to these similar compounds, particularly in terms of reactivity and biological activity .

XLogP3

2.6

Dates

Modify: 2023-08-19

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